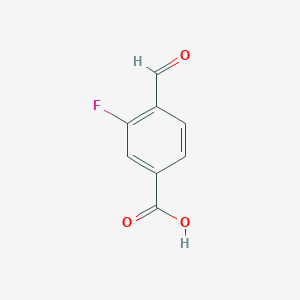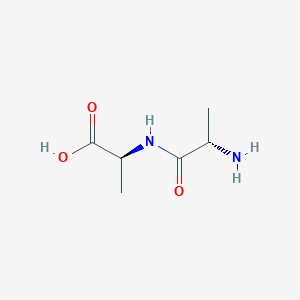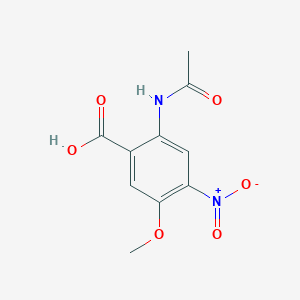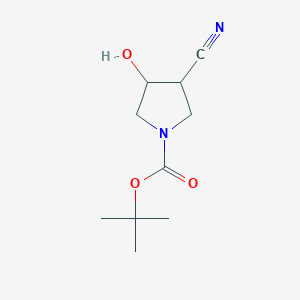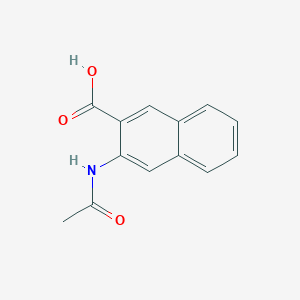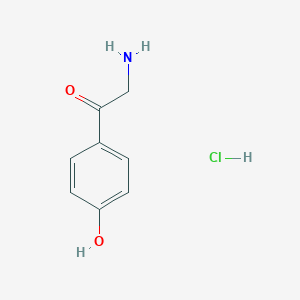
2-Fluoro-6-formilpiridina
Descripción general
Descripción
2-Fluoro-6-formylpyridine is a fluorinated pyridine derivative with the molecular formula C6H4FNO. This compound is characterized by the presence of a fluorine atom at the second position and a formyl group at the sixth position of the pyridine ring.
Aplicaciones Científicas De Investigación
2-Fluoro-6-formylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It serves as a precursor for the synthesis of bioactive molecules, including inhibitors of enzymes.
Medicine: It is involved in the development of therapeutic agents, particularly those targeting neurological disorders.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Mecanismo De Acción
Target of Action
It is known that fluoropyridines, a class of compounds to which 2-fluoro-6-formylpyridine belongs, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Mode of Action
Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to their reduced basicity . This suggests that 2-Fluoro-6-formylpyridine may interact with its targets in a unique manner, potentially leading to different biochemical outcomes.
Biochemical Pathways
It is used in the synthesis of fluoroheterocyclic aldoximes, which are therapeutic agents for the treatment of anti-cholinesterase poisoning . This suggests that it may play a role in modulating cholinergic signaling pathways.
Result of Action
Its use in the synthesis of therapeutic agents for anti-cholinesterase poisoning suggests that it may have a role in modulating cholinergic signaling .
Action Environment
The presence of fluorine atoms in the compound may contribute to its environmental stability, as fluorine-containing substituents are commonly incorporated into compounds to improve their physical, biological, and environmental properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Fluoro-6-formylpyridine can be synthesized through several methods. One common approach involves the reaction of 6-fluoro-2-pyridylamine with formaldehyde under basic conditions. The product is then extracted and purified . Another method involves the fluorination of 2,6-dichloropyridine followed by formylation .
Industrial Production Methods: Industrial production of 2-Fluoro-6-formylpyridine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and recrystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluoro-6-formylpyridine undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 2-Fluoro-6-pyridinecarboxylic acid.
Reduction: 2-Fluoro-6-hydroxymethylpyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Comparación Con Compuestos Similares
- 2-Fluoro-6-methylpyridine
- 2-Fluoro-6-pyridinecarboxylic acid
- 2-Fluoro-6-hydroxymethylpyridine
Comparison: 2-Fluoro-6-formylpyridine is unique due to the presence of both a fluorine atom and a formyl group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity compared to other fluorinated pyridines. For example, 2-Fluoro-6-methylpyridine lacks the formyl group, which limits its ability to participate in certain chemical reactions and biological interactions .
Propiedades
IUPAC Name |
6-fluoropyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO/c7-6-3-1-2-5(4-9)8-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENWRHPVXMPQNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442317 | |
| Record name | 2-Fluoro-6-formylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208110-81-0 | |
| Record name | 2-Fluoro-6-formylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Fluoropyridine-2-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

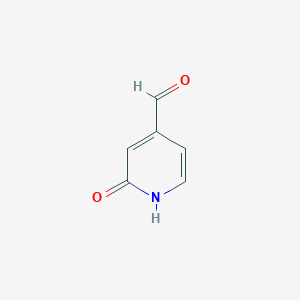
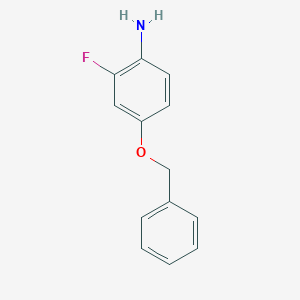
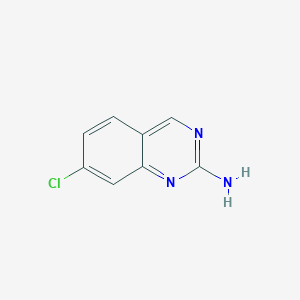
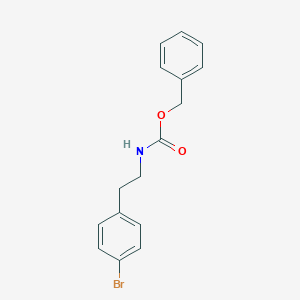


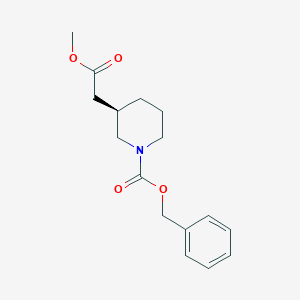
![1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B112200.png)
